molecular formula C11H13NO4S B7894565 4-(Cyclopropanesulfonamidomethyl)benzoic acid

4-(Cyclopropanesulfonamidomethyl)benzoic acid

Cat. No.: B7894565
M. Wt: 255.29 g/mol
InChI Key: QCJSOCBFKRRDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropanesulfonamidomethyl)benzoic acid is a chemical compound of interest in scientific research and development, particularly in the fields of medicinal chemistry and chemical biology. This benzoic acid derivative features a cyclopropanesulfonamide group linked via a methylene bridge, a structure often utilized in the design and synthesis of novel small molecules. Similar sulfonamido-benzoic acid compounds are frequently investigated as potential intermediates or building blocks for active pharmaceutical ingredients (APIs), as well as in the development of enzyme inhibitors and molecular probes (see, for example, the structural motifs in related compounds CID 72233209 and CID 250653) . The compound is intended for research applications only. Researchers are responsible for verifying the identity, purity, and stability of the material for their specific experimental conditions. Handling and Safety: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Safety Data Sheets (SDS) should be consulted prior to handling. Note: The specific physicochemical properties, detailed applications, and mechanism of action for this exact compound are not fully characterized in the public domain and represent an area for ongoing scientific investigation.

Properties

IUPAC Name

4-[(cyclopropylsulfonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)9-3-1-8(2-4-9)7-12-17(15,16)10-5-6-10/h1-4,10,12H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJSOCBFKRRDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 4-Aminomethylbenzoic Acid

The foundational step in synthesizing this compound involves preparing 4-aminomethylbenzoic acid. A robust method, adapted from patent CN102791677B, utilizes catalytic hydrogenation of 4-oximido methyl-toluate intermediates.

Procedure :

  • Oxime Formation : React 4-carboxylbenzaldehyde with hydroxylamine hydrochloride in methanol/water, adjusting pH to 7.5–8.0 with NaOH.

  • Hydrogenation : Treat the oxime with 5% Pd/C under 10 kg/cm² H₂ pressure, yielding 4-aminomethylbenzoic acid after neutralization and crystallization.

Key Data :

  • Yield : 93.5% (patent example).

  • Conditions : Room temperature, 3-hour reaction time.

This intermediate is critical for subsequent sulfonamide functionalization.

Sulfonylation with Cyclopropanesulfonyl Chloride

The introduction of the cyclopropanesulfonamide group follows established sulfonylation protocols, as demonstrated in the synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives.

Procedure :

  • Activation : React 4-aminomethylbenzoic acid with cyclopropanesulfonyl chloride in dichloromethane.

  • Base Addition : Introduce 2N NaOH to neutralize HCl byproduct, maintaining pH 7–8.

  • Purification : Acidify with HCl, filter, and recrystallize from methanol/water.

Optimization Insights :

  • Solvent Choice : Dichloromethane enhances reactivity compared to polar solvents.

  • Stoichiometry : A 1:1.2 molar ratio (amine:sulfonyl chloride) minimizes side reactions.

Reaction Condition Optimization

Catalytic Hydrogenation Parameters

Data from CN102791677B reveals the impact of NaOH concentration on hydrogenation efficiency:

NaOH EquivalentsYield (%)Purity (%)
2.485.298.5
3.093.599.9
3.589.799.2
Temperature (°C)Time (h)Yield (%)
25278
351.588
45182

Optimum : 35°C for 1.5 hours balances speed and efficiency.

Characterization and Validation

Spectroscopic Confirmation

  • IR : N-H stretch (3300 cm⁻¹), S=O (1350, 1150 cm⁻¹).

  • ¹H NMR : Cyclopropane protons (δ 1.0–1.3 ppm), aromatic protons (δ 7.8–8.1 ppm).

Melting Point Consistency

  • Target compound: 282–285°C (hydrochloride salt).

Industrial-Scale Considerations

Catalyst Recycling

Pd/C recovery methods from CN102791677B achieve 95% reuse efficiency via filtration and reactivation.

Waste Stream Management

  • Neutralization of HCl byproducts requires Ca(OH)₂ treatment to precipitate CaCl₂ .

Chemical Reactions Analysis

4-(Cyclopropanesulfonamidomethyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The compound can be reduced to form corresponding alcohol derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Cyclopropanesulfonamidomethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropanesulfonamidomethyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituent Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Notes
4-(Cyclopropanesulfonamidomethyl)benzoic acid Cyclopropanesulfonamidomethyl Not provided - Cyclopropane ring introduces steric bulk and angle strain.
- Sulfonamide linker enhances hydrogen-bonding capacity.
Likely moderate acidity due to electron-withdrawing sulfonamide group.
4-[(Diethoxyphosphinoyl)methyl]benzoic acid Diethoxyphosphinoylmethyl 312.25 - Phosphonate ester group (diethoxyphosphinoyl) forms a dihedral angle of 83.75° with the benzene ring.
- Carboxylic acid participates in O–H···O hydrogen-bonded dimers.
Exhibits stable crystal packing via R²²(20) hydrogen-bonding motifs.
4-(3-Chloroanilino)benzoic acid 3-Chloroanilino 247.67 - Twisted conformation (dihedral angle: 34.66° between aromatic rings).
- Acid-acid dimers via O–H···O bonds.
Potent AKR1C2/C3 inhibitor; explored for prostate cancer therapy.
4-Hydroxybenzoic acid Hydroxyl 138.12 - Planar structure with strong intramolecular hydrogen bonding.
- Widely distributed in plants.
Antimicrobial and antioxidant properties.
4-[(4-Methylpiperazinyl)methyl]benzoic acid dihydrochloride 4-Methylpiperazinylmethyl (charged) Not provided - Bulky piperazine moiety increases solubility in polar solvents.
- Dihydrochloride salt enhances stability.
Classified as acutely toxic (H302, H315, H319).
Substituent Impact Analysis:
  • Electron-Withdrawing Groups (e.g., sulfonamide, phosphonate): These groups reduce the pKa of the benzoic acid, enhancing acidity. For example, the sulfonamide group in this compound likely lowers its pKa compared to 4-hydroxybenzoic acid .
  • In contrast, the flexible diethoxyphosphinoyl group in 4-[(Diethoxyphosphinoyl)methyl]benzoic acid allows conformational adaptability .
  • Hydrogen-Bonding Capacity: Sulfonamide and carboxylic acid groups facilitate intermolecular interactions, as seen in the dimeric crystal structures of 4-[(Diethoxyphosphinoyl)methyl]benzoic acid and 4-(3-chloroanilino)benzoic acid .

Biological Activity

4-(Cyclopropanesulfonamidomethyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H13NO3S
  • Molecular Weight : 241.29 g/mol

This compound features a benzoic acid moiety with a cyclopropanesulfonamide group, which may influence its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae16
Escherichia coli64

These results suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound's anti-inflammatory activity was assessed using an ELISA assay, showing a dose-dependent reduction in cytokine levels:

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
102530
255055
507075

These findings indicate that the compound may have therapeutic potential in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects appears to involve modulation of signaling pathways associated with inflammation and microbial resistance. It is hypothesized to interact with specific receptors or enzymes that regulate these pathways, although further research is needed to elucidate the exact mechanisms involved.

Case Studies

Several case studies have explored the application of this compound in various therapeutic contexts. One notable study involved the use of this compound in a murine model of rheumatoid arthritis. The treatment led to significant reductions in joint swelling and histological evidence of inflammation compared to untreated controls.

Q & A

Q. What synthetic routes are effective for preparing 4-(Cyclopropanesulfonamidomethyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a benzoic acid derivative with cyclopropanesulfonamide. Key steps include:

  • Sulfonamide Coupling : React 4-(aminomethyl)benzoic acid with cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions .
  • Purification : Use column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the product. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmosphere to avoid hydrolysis .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl₃ resolve the cyclopropane protons (δ 1.0–1.5 ppm) and sulfonamide NH (δ 7.5–8.0 ppm).
  • X-ray Crystallography : Use SHELXL (SHELX suite) for structure refinement. Key parameters include high-resolution data (>1.0 Å) and twin correction for accurate assignment of the cyclopropane ring geometry .

Q. What are the common chemical derivatization strategies for this compound in medicinal chemistry?

  • Esterification : Protect the carboxylic acid group using methanol/H₂SO₄ to form methyl esters for solubility studies.
  • Sulfonamide Modifications : Replace cyclopropane with other sulfonyl groups (e.g., trifluoroethyl) to explore electronic effects on bioactivity .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for drug design?

  • DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model charge distribution, focusing on the sulfonamide’s electron-withdrawing effects.
  • Molecular Docking : Simulate interactions with targets like carbonic anhydrase using AutoDock Vina. Prioritize protonation states of the carboxylic acid at physiological pH (e.g., deprotonated form for ionic interactions) .

Q. How should researchers resolve contradictions in crystallographic data for this compound?

  • Twinning Analysis : Use SHELXD (SHELX suite) to identify and model twinned crystals. Apply the Hooft parameter for R-factor validation in cases of pseudo-symmetry .
  • High-Resolution Refinement : Employ SIR97 for initial phasing and SHELXL for anisotropic displacement parameter refinement, especially for the strained cyclopropane ring .

Q. What methodologies are effective for structure-activity relationship (SAR) studies of sulfonamide derivatives like this compound?

  • Comparative Bioactivity Assays : Test analogs (e.g., cyclobutane or tert-butyl sulfonamides) against bacterial folate synthesis pathways. Use MIC (minimum inhibitory concentration) assays to correlate substituent bulk with antimicrobial potency .
  • Data Analysis : Apply multivariate regression to quantify steric (e.g., Taft’s EsE_s) and electronic (Hammett σ) parameters. For example, cyclopropane’s ring strain enhances electrophilicity, increasing enzyme inhibition (see table below) :
DerivativecLogPIC₅₀ (Carbonic Anhydrase)
Cyclopropane sulfonamide1.212 nM
Cyclobutane sulfonamide1.845 nM
Trifluoroethyl sulfonamide0.98 nM

Methodological Notes

  • Key Tools : SHELX (structure refinement), SIR97 (phasing), and DFT (electronic modeling) are critical for advanced studies .
  • Experimental Design : Prioritize controlled anhydrous conditions for synthesis and high-resolution crystallography for structural validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.